ethyl 4-(4-oxo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3(4H)-quinazolinyl)benzoate
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Overview
Description
Ethyl 4-(4-oxo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3(4H)-quinazolinyl)benzoate is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes an indole moiety and a quinazoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-oxo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3(4H)-quinazolinyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 4-oxo-3(4H)-quinazolinecarboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using industrial-grade solvents and catalysts. The reaction conditions, such as temperature and pressure, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-oxo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3(4H)-quinazolinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and substituted benzoates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(4-oxo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3(4H)-quinazolinyl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique structural properties.
Medicine: Preliminary studies suggest that it may have anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of ethyl 4-(4-oxo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3(4H)-quinazolinyl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes involved in cancer cell proliferation. The compound’s indole moiety allows it to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, its quinazoline ring system can interact with various protein kinases, further inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-oxo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3(4H)-quinazolinyl)benzoate
- Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-quinazolinyl]benzoate
- Ethyl 2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3(4H)-quinazolinyl]benzoate
Uniqueness
This compound stands out due to its unique combination of an indole moiety and a quinazoline ring system. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to intercalate into DNA and inhibit protein kinases sets it apart from other similar compounds, highlighting its potential in medicinal chemistry.
Properties
Molecular Formula |
C26H19N3O4 |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
ethyl 4-[4-oxo-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-3-yl]benzoate |
InChI |
InChI=1S/C26H19N3O4/c1-2-33-26(32)16-11-13-17(14-12-16)29-23(27-22-10-6-4-8-19(22)25(29)31)15-20-18-7-3-5-9-21(18)28-24(20)30/h3-15H,2H2,1H3,(H,28,30)/b20-15- |
InChI Key |
JVXCKJLNCAQSNA-HKWRFOASSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C\4/C5=CC=CC=C5NC4=O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=C4C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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